Kocurin

Übersicht

Beschreibung

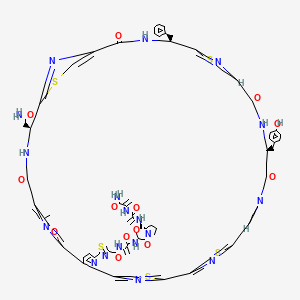

Kocurin ist ein Thiazolylpeptid-Antibiotikum, das aus marinen Bakterien, speziell aus der Gattung Kocuria, gewonnen wird. Es hat aufgrund seiner starken Aktivität gegen Methicillin-resistente Staphylococcus aureus (MRSA) und andere grampositive Bakterien erhebliche Aufmerksamkeit erregt . Diese Verbindung gehört zu einer größeren Klasse von Thiazolylpeptiden, die für ihre komplexen Strukturen und starken antibakteriellen Eigenschaften bekannt sind.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Kocurin wird typischerweise aus den Kulturbrühen von marinen Kocuria palustris isoliert. Der Isolationsprozess beinhaltet die Kultivierung der Bakterien unter spezifischen Bedingungen, die die Produktion von Sekundärmetaboliten fördern. Die Kulturbrühe wird anschließend Extraktions- und Reinigungsprozessen unterzogen, einschließlich Lösungsmittelextraktion, Chromatographie und Kristallisation .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet die großtechnische Fermentation von Kocuria palustris. Der Fermentationsprozess wird optimiert, um die Ausbeute zu maximieren, wobei häufig nährstoffreiche Medien und kontrollierte Umweltbedingungen wie Temperatur, pH-Wert und Belüftung eingesetzt werden. Nach der Fermentation wird die Verbindung mit chromatographischen Verfahren im industriellen Maßstab extrahiert und gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Kocurin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche Grade an antibakterieller Aktivität aufweisen können.

Reduktion: Reduktionsreaktionen können die Thiazolringe in this compound modifizieren, was möglicherweise seine biologische Aktivität verändert.

Substitution: Substitutionsreaktionen, insbesondere an den Thiazolringen, können zur Bildung neuer Analoga mit unterschiedlichen Eigenschaften führen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene this compound-Analoga, die jeweils möglicherweise einzigartige antibakterielle Eigenschaften besitzen. Diese Analoga werden häufig untersucht, um Struktur-Wirkungs-Beziehungen zu verstehen und wirksamere Antibiotika zu entwickeln .

Wissenschaftliche Forschungsanwendungen

Kocurin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um die Synthese und Modifikation von Thiazolylpeptiden zu untersuchen.

Biologie: Wird untersucht wegen seiner Rolle in mikrobiellen Interaktionen und seiner Produktion durch marine Bakterien.

Medizin: Wird als potenzielle Behandlung für Infektionen untersucht, die durch MRSA und andere resistente Bakterien verursacht werden. Seine Wirksamkeit und Sicherheitsprofile sind Gegenstand laufender Forschung.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Antibiotika und als Leitverbindung für die Medikamentenentwicklung

5. Wirkmechanismus

This compound übt seine antibakterielle Wirkung aus, indem es an das bakterielle Ribosom bindet und die Proteinsynthese hemmt. Diese Wirkung stört das Wachstum und die Replikation von Bakterien, was zu ihrem Tod führt. Zu den molekularen Zielstrukturen von this compound gehört die 50S-Untereinheit des bakteriellen Ribosoms, wo es die Elongationsphase der Proteinsynthese stört .

Wirkmechanismus

Kocurin exerts its antibacterial effects by binding to the bacterial ribosome, inhibiting protein synthesis. This action disrupts the growth and replication of bacteria, leading to their death. The molecular targets of this compound include the 50S subunit of the bacterial ribosome, where it interferes with the elongation phase of protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Kocurin ist unter den Thiazolylpeptiden einzigartig aufgrund seiner spezifischen Struktur und seiner starken Aktivität gegen MRSA. Ähnliche Verbindungen umfassen:

Thiazomycin: Ein weiteres Thiazolylpeptid mit antibakteriellen Eigenschaften.

Micrococcin: Bekannt für seine Aktivität gegen grampositive Bakterien.

LFF571: Ein Thiazolylpeptid in der klinischen Entwicklung zur Behandlung von Clostridium difficile-Infektionen.

Im Vergleich zu diesen Verbindungen zeichnet sich this compound durch seine hohe Wirksamkeit und Spezifität gegen MRSA aus, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung macht .

Eigenschaften

IUPAC Name |

2-[(6S,12S,15R,19S,26S)-26-(2-amino-2-oxoethyl)-19-benzyl-12-[(4-hydroxyphenyl)methyl]-30-methyl-11,14,21,28-tetraoxo-31-oxa-4,17,24,41-tetrathia-10,13,20,27,37,42,43,44,45,46-decazaoctacyclo[37.2.1.12,5.115,18.122,25.129,32.06,10.033,38]hexatetraconta-1(42),2,5(46),18(45),22,25(44),29,32(43),33(38),34,36,39-dodecaen-36-yl]-N-[3-[[(2S)-1-[(2S)-2-[[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-oxoprop-1-en-2-yl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H66N18O13S5/c1-31(54(71)90)72-55(91)33(3)74-60(96)49-13-9-21-86(49)68(98)34(4)75-56(92)32(2)73-57(93)45-27-102-63(81-45)40-20-19-39-53(76-40)44-26-101-66(80-44)48-30-105-67(84-48)50-14-10-22-87(50)69(99)43(24-37-15-17-38(88)18-16-37)79-59(95)47-29-103-64(82-47)41(23-36-11-7-6-8-12-36)77-58(94)46-28-104-65(83-46)42(25-51(70)89)78-61(97)52-35(5)100-62(39)85-52/h6-8,11-12,15-20,26-28,30,34,41-43,47,49-50,88H,1-3,9-10,13-14,21-25,29H2,4-5H3,(H2,70,89)(H2,71,90)(H,72,91)(H,73,93)(H,74,96)(H,75,92)(H,77,94)(H,78,97)(H,79,95)/t34-,41-,42-,43-,47-,49-,50-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWYMYPACSXBTM-GVYUJTEBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(CS4)C(=O)NC(C(=O)N5CCCC5C6=NC(=CS6)C7=NC(=CS7)C8=C(C=CC(=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(C)C(=O)N3CCCC3C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C(=N2)O1)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H](C4=N[C@@H](CS4)C(=O)N[C@H](C(=O)N5CCC[C@H]5C6=NC(=CS6)C7=NC(=CS7)C8=C(C=CC(=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C(=N2)O1)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H66N18O13S5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1515.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

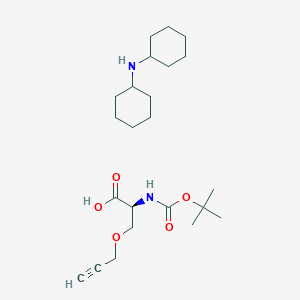

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

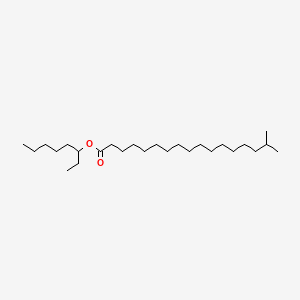

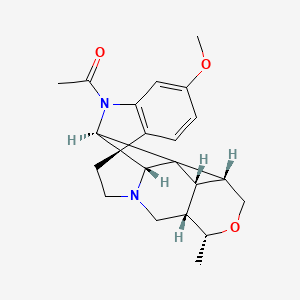

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-amino-1,5-dihydroimidazo[4,5-g]quinazolin-8-one](/img/structure/B8135413.png)

![(1S,7aalpha,11abeta,11balpha,13aalpha)-Hexadecahydro-4beta-methyl-12beta,1beta,5abeta-ethanylylidene-5aH-naphtho[1,2-c]quinolizine-7alpha,15-diol](/img/structure/B8135449.png)

![(3R,10S,19S,20S)-13,16-bis[(2S)-butan-2-yl]-10,11,14,20-tetramethyl-3-(2-methylpropyl)-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone](/img/structure/B8135457.png)

![cyclo[N(Me)Ala-bAla-D-OLeu-Pro-Val-DL-N(Me)Val]](/img/structure/B8135471.png)

![(2S)-2-[[4-[(6aR)-3-amino-1-oxo-5,6,6a,7-tetrahydro-4H-imidazo[1,5-f]pteridin-10-ium-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate](/img/structure/B8135484.png)

![2,3-dihydroxypropyl [(2S,7R,11R,15S,19S,22S,26S,30R,34R,43R,47R,51S,55S,58S,62S,66R,70R)-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-38-[[(2S,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methyl hydrogen phosphate](/img/structure/B8135506.png)

![2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-1H-pteridin-4-one](/img/structure/B8135513.png)

![5-[5-(3,5-dimethylpiperazin-1-yl)sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B8135531.png)